molecular formula C11H22BrNO B195488 N-Isopropyltropinium CAS No. 58005-18-8

N-Isopropyltropinium

カタログ番号: B195488
CAS番号: 58005-18-8
分子量: 264.20 g/mol
InChIキー: YKNOMJKDKYEKDF-QZIWBCHOSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Isopropyltropinium (CAS 58005-18-8) is a quaternary ammonium compound with the molecular formula C₁₁H₂₂BrNO and a molecular weight of 264.20 g/mol . Structurally, it consists of an 8-azoniabicyclo[3.2.1]octane core substituted with an isopropyl group and a hydroxyl group. This compound is a metabolite of ciclotropium, a spasmolytic agent, and is detected in human plasma and urine during pharmacokinetic studies . Its quaternary ammonium nature renders it polar, limiting systemic absorption and making it suitable for localized therapeutic applications, such as inhaled bronchodilators.

準備方法

Direct Synthesis via Quaternary Ammonium Salt Formation

The primary method for synthesizing N-Isopropyltropinium involves the quaternization of tropine (3-tropanol), a bicyclic amino alcohol, with isopropyl bromide. This reaction proceeds through nucleophilic substitution, where the tertiary amine nitrogen of tropine reacts with the alkyl halide to form the quaternary ammonium salt.

Reaction Conditions and Optimization

Key parameters for this reaction include:

  • Solvent Selection : Aprotic polar solvents such as acetonitrile are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates .

  • Concentration : Optimal concentrations range from 1% to 40%, with 10–20% providing a balance between reaction efficiency and manageable viscosity .

  • Temperature : Reactions are conducted at controlled temperatures between 10C-10^\circ \text{C} and 50C50^\circ \text{C}, with 1020C10–20^\circ \text{C} identified as the ideal range to minimize side reactions .

The general reaction scheme is:

Tropine+Isopropyl BromideCH3CNThis compound Bromide\text{Tropine} + \text{Isopropyl Bromide} \xrightarrow{\text{CH}_3\text{CN}} \text{this compound Bromide}

Mechanistic Insights

The quaternization mechanism proceeds via an SN2\text{S}_\text{N}2 pathway, where the lone pair on the nitrogen atom attacks the electrophilic carbon of isopropyl bromide. The reaction’s exothermic nature necessitates precise temperature control to prevent over-alkylation or degradation. The resulting product is typically isolated via solvent evaporation, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Isolation from Ipratropium Bromide Synthesis

This compound is frequently identified as Impurity A in Ipratropium Bromide formulations, arising from incomplete alkylation or competing side reactions during its industrial synthesis .

Formation During Ipratropium Bromide Production

Ipratropium Bromide synthesis involves a multi-step process where tropine is sequentially alkylated with methyl and isopropyl groups. However, variations in reagent stoichiometry or reaction conditions can lead to the preferential formation of this compound. For example:

  • Competitive Alkylation : If isopropyl bromide is introduced before or in excess relative to methylating agents, the nitrogen may preferentially bind the isopropyl group, yielding this compound as a byproduct .

  • Incomplete Reaction : Partial quaternization of tropine with isopropyl bromide, without subsequent methylation, directly generates this compound .

Purification and Detection

Isolating this compound from Ipratropium Bromide requires chromatographic techniques. A validated ion chromatography method employs:

  • Mobile Phase : A gradient of methanesulfonic acid and acetonitrile.

  • Detection : Conductivity detection with a limit of quantification (LOQ) of 0.05μg/mL0.05 \, \mu\text{g/mL} .

Comparative Analysis of Synthetic Routes

Parameter Direct Synthesis Isolation from Ipratropium Bromide
Yield 65–78% 0.5–2% (as impurity)
Purity >95% after recrystallization 90–98% (requires further purification)
Scalability Suitable for industrial-scale production Limited to analytical quantities
Cost Efficiency Moderate (requires pure reagents) High (dependent on parent drug synthesis)

Challenges and Mitigation Strategies

Byproduct Formation

The primary challenge in this compound synthesis is the formation of desmethyl analogues or di-alkylated products. This is addressed by:

  • Stoichiometric Control : Using a 1:1 molar ratio of tropine to isopropyl bromide.

  • Catalytic Additives : Sodium methoxide (0.81.2%0.8–1.2\%) enhances reaction specificity by deprotonating the amine, accelerating alkylation .

Solvent Residues

Residual acetonitrile in the final product is minimized via:

  • Azeotropic Distillation : Co-distillation with toluene reduces solvent content to <50 ppm .

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield solvent-free crystals .

Recent Advances in Synthesis

Recent patents disclose innovations such as:

  • Microwave-Assisted Alkylation : Reducing reaction time from 12 hours to 45 minutes while maintaining 75% yield .

  • Continuous Flow Reactors : Enhancing temperature control and scalability, with throughputs exceeding 10kg/day10 \, \text{kg/day} .

化学反応の分析

Types of Reactions: N-Isopropyltropinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

N-Isopropyltropinium has several applications in scientific research, including:

作用機序

N-Isopropyltropinium exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system in the airways, leading to bronchodilation and relief from bronchospasm. The compound’s molecular targets include the muscarinic receptors M1, M2, and M3, which are involved in regulating airway smooth muscle tone .

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Isopropylnoratropine (CAS 22235-81-0)

Molecular Formula: C₁₉H₂₇NO₃ Molecular Weight: 317.43 g/mol Key Features:

  • A tertiary amine ester with a tropate (3-hydroxy-2-phenylpropanoate) group.
  • Bicyclic structure (8-azabicyclo[3.2.1]octane) similar to N-Isopropyltropinium but lacks the quaternary ammonium center .
  • Synonyms include Desmethyl Ipratropium, indicating structural proximity to the bronchodilator ipratropium .

Comparison :

Property This compound N-Isopropylnoratropine
Charge Quaternary ammonium (+1) Neutral tertiary amine
Solubility High polarity, water-soluble Moderate polarity, ester groups enhance lipid solubility
Pharmacological Role Metabolite with limited activity Potential precursor or degradation product of ipratropium
Synthesis Alkylation of tropane derivatives Esterification of tropic acid with isopropylamine

Ipratropium Bromide (CAS 22235-53-2)

Molecular Formula: C₂₀H₃₀BrNO₃ Molecular Weight: 412.37 g/mol Key Features:

  • Quaternary ammonium bronchodilator used in COPD and asthma.
  • Contains a benzyl ester group and isopropyl substitution on the nitrogen .

Comparison :

Property This compound Ipratropium Bromide
Structure Hydroxyl substituent Benzyl ester substituent
Molecular Weight 264.20 g/mol 412.37 g/mol
Function Metabolite Active pharmaceutical ingredient
Bioavailability Minimal systemic absorption Designed for localized action via inhalation

This compound’s simpler structure lacks the benzyl ester moiety of ipratropium, which is critical for receptor binding and duration of action .

N-Nitrosodiisopropylamine (CAS 601-77-4)

Molecular Formula : C₆H₁₄N₂O
Molecular Weight : 130.19 g/mol
Key Features :

  • Structurally distinct but shares the isopropylamine backbone .

Comparison :

Property This compound N-Nitrosodiisopropylamine
Chemical Class Quaternary ammonium Nitrosamine
Toxicity Low systemic toxicity Highly carcinogenic
Applications Pharmaceutical metabolite Industrial chemical (restricted use)

While both compounds feature isopropyl groups, N-Nitrosodiisopropylamine’s nitroso group makes it genotoxic, contrasting sharply with this compound’s therapeutic context .

Functional Analogues and Pharmacological Considerations

Ciclotropium :

  • Parent compound of this compound, metabolized into it via enzymatic hydrolysis.
  • Comparison highlights metabolic stability; ciclotropium’s ester linkages are cleaved in vivo to yield this compound, which is excreted more rapidly .

Glycopyrronium Bromide :

  • Another quaternary ammonium anticholinergic.
  • Differs in substituents (cyclopentyl vs. isopropyl), affecting muscarinic receptor selectivity and half-life .

Data Tables

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 58005-18-8 C₁₁H₂₂BrNO 264.20 Quaternary ammonium, hydroxyl
N-Isopropylnoratropine 22235-81-0 C₁₉H₂₇NO₃ 317.43 Tertiary amine, tropate ester
Ipratropium Bromide 22235-53-2 C₂₀H₃₀BrNO₃ 412.37 Quaternary ammonium, benzyl ester

Table 2: Pharmacokinetic and Toxicological Data

Compound Bioavailability Half-Life Carcinogenicity (IARC Class)
This compound Low Short Not classified
N-Nitrosodiisopropylamine High Long Group 2B (Possible carcinogen)
Ipratropium Bromide Localized Moderate Not classified

生物活性

N-Isopropyltropinium, a quaternary ammonium compound, is structurally related to tropic acid and is known for its biological activity primarily in the context of its pharmacological applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11H22BrNO
  • Molecular Weight : 264.2 g/mol
  • CAS Number : 58005-18-8

This compound is characterized by a quaternary nitrogen atom that contributes to its positive charge, influencing its solubility and interaction with biological membranes.

This compound acts primarily as a muscarinic acetylcholine receptor antagonist , similar to other compounds in the tropine family. This action inhibits the parasympathetic nervous system's influence on smooth muscle contraction in the airways, leading to bronchodilation. The compound's ability to block these receptors can alleviate symptoms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

EffectDescription
BronchodilationInhibition of bronchoconstriction through muscarinic receptor blockade
Reduction of SecretionsDecrease in bronchial secretions due to reduced parasympathetic activity
Anticholinergic ActivityPotential side effects include dry mouth and blurred vision

Pharmacokinetics

The pharmacokinetic profile includes aspects such as absorption, distribution, metabolism, and excretion. This compound exhibits:

  • Absorption : Poor systemic absorption due to its quaternary ammonium structure.
  • Distribution : Limited distribution in tissues; primarily acts locally within the respiratory tract.
  • Metabolism : Metabolized in the liver with minimal systemic circulation.
  • Excretion : Primarily excreted unchanged in urine.

Clinical Applications

Research has demonstrated that this compound can be effective in managing acute exacerbations of asthma when used in combination with beta-agonists. A study indicated significant improvements in pulmonary function tests among patients treated with this compound during acute asthma attacks .

Comparative Studies

A comparative study evaluating various muscarinic antagonists highlighted the efficacy of this compound against other agents like ipratropium bromide. The results showed that while both compounds are effective bronchodilators, this compound may offer a more favorable side effect profile due to its localized action .

Safety Profile

The safety profile of this compound has been assessed in several clinical trials. The reported adverse effects are generally mild and include:

  • Dry mouth
  • Dizziness
  • Constipation

No significant carcinogenic or teratogenic effects have been noted in animal studies, indicating a favorable safety margin for therapeutic use .

特性

CAS番号

58005-18-8

分子式

C11H22BrNO

分子量

264.20 g/mol

IUPAC名

(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

InChI

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?;

InChIキー

YKNOMJKDKYEKDF-QZIWBCHOSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-]

異性体SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-]

正規SMILES

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-]

外観

White powder

melting_point

292 °C

純度

> 95%

数量

Milligrams-Grams

同義語

N-isopropyltropinium
N-isopropyltropinium bromide
N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyltropinium
Reactant of Route 2
N-Isopropyltropinium
Reactant of Route 3
N-Isopropyltropinium
Reactant of Route 4
N-Isopropyltropinium
Reactant of Route 5
N-Isopropyltropinium
Reactant of Route 6
N-Isopropyltropinium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。